
Sodium 5-bromopyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-bromopyridine-2-sulfinate is an organosulfur compound that features a bromine atom attached to the pyridine ring and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 5-bromopyridine-2-sulfinate can be synthesized through the reaction of 5-bromopyridine-2-sulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to maximize efficiency and minimize waste. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfinate group can participate in redox reactions, leading to the formation of sulfonates or sulfonic acids.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substituted Pyridines: Resulting from nucleophilic substitution.
Sulfonates and Sulfonic Acids: From oxidation reactions.
Coupled Products: From cross-coupling reactions.
Scientific Research Applications
Chemistry: Sodium 5-bromopyridine-2-sulfinate is used as a building block in the synthesis of various organosulfur compounds. It is particularly valuable in the formation of sulfonylated products, which are important intermediates in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of protein functions and interactions
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating complex molecular architectures used in advanced materials.
Mechanism of Action
The mechanism by which sodium 5-bromopyridine-2-sulfinate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new bonds and the transformation of substrates. The sulfinate group plays a crucial role in these processes, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 5-chloropyridine-2-sulfinate
- Sodium thiophene-2-sulfinate
Comparison: Sodium 5-bromopyridine-2-sulfinate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions compared to its chlorine or hydrogen analogs. This increased reactivity makes it a more versatile reagent in organic synthesis, allowing for the formation of a broader range of products.
Properties
Molecular Formula |
C5H3BrNNaO2S |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
sodium;5-bromopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
VNYZUAMYSXLTAB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


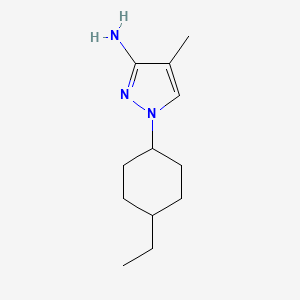
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
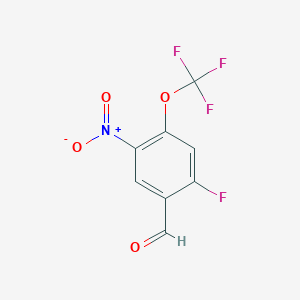
![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
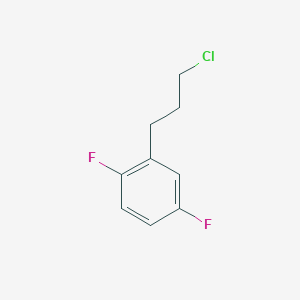
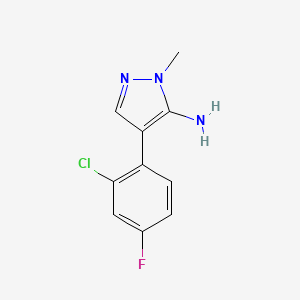
![2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine](/img/structure/B13631958.png)
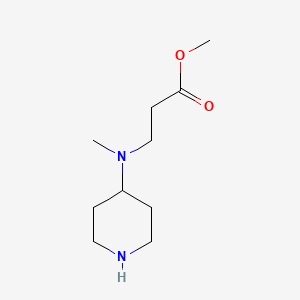
![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)
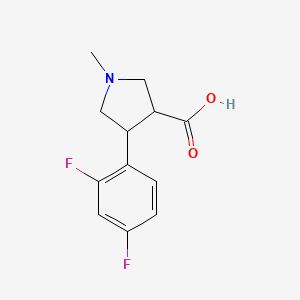
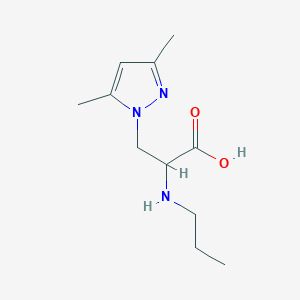
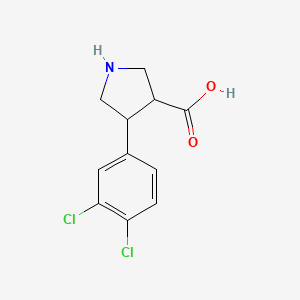
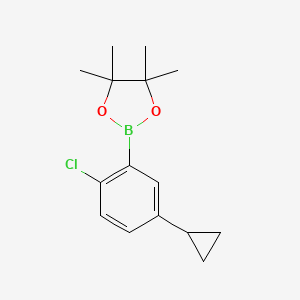
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)
